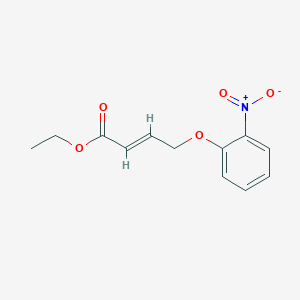

ethyl (E)-4-(2-nitrophenoxy)-2-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ETHYL 2-(2-NITROPHENOXY)PROPIONATE is a chemical compound with the linear formula C11H13NO5 . It has a molecular weight of 239.23 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13NO5 .Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

- Ethyl 4-(4-nitrophenoxy) picolinate, a derivative of ethyl (E)-4-(2-nitrophenoxy)-2-butenoate, is important for synthesizing biologically active compounds. Its structure has been confirmed by MS and 1H NMR techniques, with a total yield of 78.57% achieved through optimized synthetic methods (Xiong et al., 2019).

2. Reactivity and Formation of Heterocycles

- The reactivity of chloroacetylated β-enamino compounds, including derivatives of this compound, has been explored. These compounds show potential in forming polyfunctionalized heterocyclic compounds, which is significant in various chemical syntheses (Braibante et al., 2002).

3. Catalytic Reactions and Synthesis

- Research involving phosphine-catalyzed tandem reactions between ethyl 2,3-butadienoate and nitroalkenes, which are structurally related to this compound, has been developed. This process includes a [3 + 2] cycloaddition and a subsequent umpolung addition, highlighting the compound's role in complex organic reactions (Guan et al., 2010).

4. Stereochemistry and Isomerization Studies

- The stereochemistry of this compound and its derivatives has been a subject of study. For instance, the crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate, a related compound, was determined, and the barrier to E,Z-isomerization was measured, providing insights into the stereochemical properties of similar compounds (Fallon et al., 1980).

5. Application in Pyrolysis

- This compound derivatives have been investigated in pyrolysis studies. For instance, the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates resulted in the formation of ethyl (2E,4E)-2,4-alkadienoates, demonstrating the compound's utility in high-temperature chemical processes (Tanikaga et al., 1984).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-4-(2-nitrophenoxy)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-17-12(14)8-5-9-18-11-7-4-3-6-10(11)13(15)16/h3-8H,2,9H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUJEYQDLKBWCS-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)